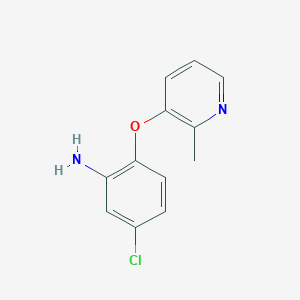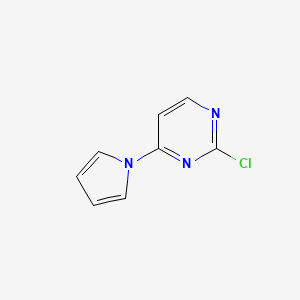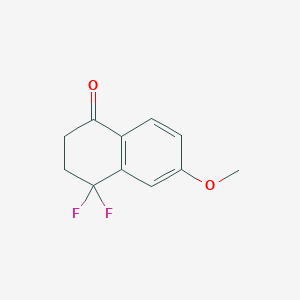
4,4-Difluoro-6-methoxy-tetralin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-6-methoxy-tetralin-1-one is an organic compound with the molecular formula C11H10F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a tetralin-1-one structure
Métodos De Preparación
The synthesis of 4,4-Difluoro-6-methoxy-tetralin-1-one typically involves the following steps:
Análisis De Reacciones Químicas
4,4-Difluoro-6-methoxy-tetralin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The fluorine atoms and methoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Major Products: The major products formed depend on the type of reaction and the specific conditions used.
Aplicaciones Científicas De Investigación
4,4-Difluoro-6-methoxy-tetralin-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-6-methoxy-tetralin-1-one involves its interaction with specific molecular targets. The fluorine atoms and methoxy group play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
4,4-Difluoro-6-methoxy-tetralin-1-one can be compared with other similar compounds such as:
4-Fluoro-6-methoxy-tetralin-1-one: Similar structure but with only one fluorine atom.
6-Methoxy-tetralin-1-one: Lacks the fluorine atoms, leading to different chemical properties.
4,4-Difluoro-tetralin-1-one: Lacks the methoxy group, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C11H10F2O2 |
|---|---|
Peso molecular |
212.19 g/mol |
Nombre IUPAC |
4,4-difluoro-6-methoxy-2,3-dihydronaphthalen-1-one |
InChI |
InChI=1S/C11H10F2O2/c1-15-7-2-3-8-9(6-7)11(12,13)5-4-10(8)14/h2-3,6H,4-5H2,1H3 |
Clave InChI |
XGUFRQWFAYKNPL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)CCC2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


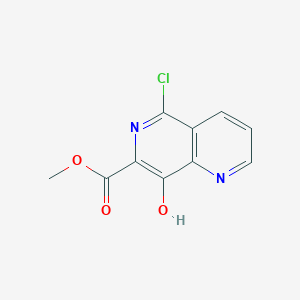
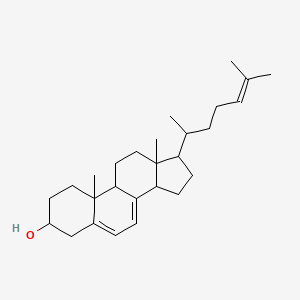
![tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13886498.png)
![[4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)

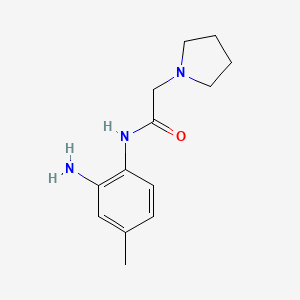
![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)

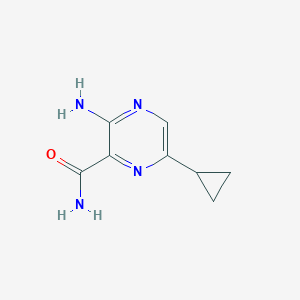
![3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine](/img/structure/B13886536.png)
![(4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B13886540.png)
![Tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate](/img/structure/B13886541.png)
